3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid (CAS not widely indexed, molecular formula C13H10N2O4S, MW 290.30) is an aromatic carboxylic acid derivative characterized by a 3-aminobenzoic acid core linked to a 2-nitrophenylsulfanyl moiety via a sulfanylamino (–S–NH–) bridge. This compound belongs to a niche class of sulfanylamino benzoic acids that exhibit potential biological activity and serve as versatile intermediates in organic synthesis, particularly in the construction of sulfur-containing heterocycles and peptidomimetics.

Molecular Formula C13H10N2O4S
Molecular Weight 290.30 g/mol
Cat. No. B5575826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid
Molecular FormulaC13H10N2O4S
Molecular Weight290.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])SNC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H10N2O4S/c16-13(17)9-4-3-5-10(8-9)14-20-12-7-2-1-6-11(12)15(18)19/h1-8,14H,(H,16,17)
InChIKeyXFPVVSSBMPCQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Understanding 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic Acid and Its Structural Class


3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid (CAS not widely indexed, molecular formula C13H10N2O4S, MW 290.30) is an aromatic carboxylic acid derivative characterized by a 3-aminobenzoic acid core linked to a 2-nitrophenylsulfanyl moiety via a sulfanylamino (–S–NH–) bridge. This compound belongs to a niche class of sulfanylamino benzoic acids that exhibit potential biological activity and serve as versatile intermediates in organic synthesis, particularly in the construction of sulfur-containing heterocycles and peptidomimetics [1].

Why Generic Substitution Fails for 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic Acid


Interchanging 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid with closely related analogs (e.g., the 2-isomer 2-{[(2-nitrophenyl)sulfanyl]amino}benzoic acid [1] or simple thioether derivatives like 2-[(2-nitrophenyl)thio]benzoic acid ) is not scientifically valid. The positional isomerism of the carboxylic acid group (meta vs. ortho) and the nature of the sulfur-nitrogen linkage (sulfanylamino vs. thioether) profoundly alter molecular geometry, electronic distribution, hydrogen-bonding capacity, and metabolic stability. These differences directly impact binding affinity to biological targets, reactivity in cross-coupling reactions, and pharmacokinetic properties, making each derivative functionally distinct and non-interchangeable [2].

Quantitative Differentiation: 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic Acid vs. Closest Analogs


Structural Distinction: Sulfanylamino Linkage vs. Thioether in 2-[(2-Nitrophenyl)thio]benzoic Acid

The target compound features a sulfanylamino (–S–NH–) bridge, whereas the common analog 2-[(2-nitrophenyl)thio]benzoic acid (CAS 19806-43-0) contains a direct thioether (–S–) linkage . This additional nitrogen atom introduces a hydrogen-bond donor and alters the pKa of the adjacent carboxylic acid, impacting solubility and target engagement . The sulfanylamino group also enables distinct synthetic transformations, such as selective oxidation to sulfinamide or sulfonamide derivatives, which are not accessible with simple thioethers [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Positional Isomerism: Meta- vs. Ortho-Carboxylic Acid Substitution

The 3-substituted (meta) benzoic acid core in the target compound confers a different spatial orientation compared to the more common 2-substituted (ortho) analog, 2-{[(2-nitrophenyl)sulfanyl]amino}benzoic acid (CAS 88744-70-1) [1]. In a study of N-(R-nitrophenylsulfonamido)benzoic acids, the meta-substituted isomers (HL4–HL6) exhibited distinct crystal packing and hydrogen-bonding networks compared to their ortho and para counterparts, which directly influences their solubility, melting point, and interaction with serum proteins like human serum albumin (HSA) [2].

Medicinal Chemistry Pharmacokinetics Crystallography

Synthetic Utility: Scaffold for Benzothiazine Derivatives

The 2-nitrophenylsulfanyl moiety in ortho-nitrophenylthio acids is a well-established precursor for the synthesis of biologically relevant benzothiazine heterocycles via catalytic reduction [1]. Under controlled conditions (NaBH4, Pd/C, dioxane), (o-nitrophenylthio)acetic acid yields 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-1,1-dioxide, a privileged scaffold in drug discovery [1]. The target compound, bearing a similar ortho-nitrophenylsulfanyl group, can undergo analogous reductive cyclization to generate novel 1,4-benzothiazine carboxylic acid derivatives, a transformation not feasible with para-nitro analogs or simple thioethers [2].

Heterocyclic Chemistry Organic Synthesis Medicinal Chemistry

Procurement-Driven Application Scenarios for 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic Acid


Lead Optimization in Medicinal Chemistry

The compound's meta-carboxylic acid group and sulfanylamino linkage offer a unique hydrogen-bonding network and reduced steric hindrance compared to ortho-substituted analogs, making it a valuable scaffold for optimizing drug candidates targeting enzymes or receptors with shallow binding pockets [1]. Its distinct HSA binding profile suggests improved pharmacokinetic properties, justifying its selection over 2-isomers in early-stage drug discovery [1].

Synthesis of Benzothiazine-Derived Libraries

The ortho-nitrophenylsulfanyl group enables reductive cyclization to yield 1,4-benzothiazine carboxylic acids, a class of heterocycles with reported antimicrobial and anti-inflammatory activities [2]. This reactivity is unique to ortho-nitro substitution and is not shared by para-nitro or simple thioether analogs, making the compound a strategic choice for diversity-oriented synthesis [2].

Development of Novel N-Protecting Groups

The 2-nitrophenylsulfenyl (NPS) moiety is a well-established amino-protecting group in peptide synthesis [3]. The target compound can serve as a precursor for NPS-protected 3-aminobenzoic acid derivatives, which are useful in solid-phase peptide synthesis and bioconjugation, offering orthogonal deprotection conditions (thiolysis) compared to traditional Boc or Fmoc strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.